2-Propoxy-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Propoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propoxy group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Propoxy-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and diethyl ether.
Reagents: Trimethyl borate and hydrochloric acid for hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxy-4-(trifluoromethyl)phenylboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently employed.
Solvents: Aqueous or organic solvents such as ethanol, toluene, or dimethylformamide (DMF) are used.
Major Products:
Cross-Coupling Products: Biaryl compounds or substituted alkenes.
Oxidation Products: Phenolic derivatives.
Scientific Research Applications
2-Propoxy-4-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propoxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness: 2-Propoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a propoxy group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and in the synthesis of molecules with specific functional attributes .
Properties
IUPAC Name |
[2-propoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(10(12,13)14)3-4-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXCBKBGKWIMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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